molecular formula C10H13NO6 B13411880 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester

4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester

Cat. No.: B13411880
M. Wt: 243.21 g/mol
InChI Key: RKOMVSDMVTUBDL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by its unique structure, which includes a pyrrole ring with hydroxyl, oxo, and diethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester typically involves multicomponent reactions. One efficient method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. The reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes . Another method involves the use of N-tritylated acrylamide as a starting material, followed by the formation of zinc (II) complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and catalysis in organic solvents like ethanol suggests that scalable production could be achieved through optimization of these reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase and exhibit antibacterial activity . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as:

Uniqueness

What sets 4-Hydroxy-2-oxo-2,5-dihydro-pyrrole-1,3-dicarboxylic acid diethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

diethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate

InChI

InChI=1S/C10H13NO6/c1-3-16-9(14)7-6(12)5-11(8(7)13)10(15)17-4-2/h12H,3-5H2,1-2H3

InChI Key

RKOMVSDMVTUBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(C1=O)C(=O)OCC)O

Origin of Product

United States

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